molecular formula C16H18N4O4 B5571850 6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5571850
M. Wt: 330.34 g/mol
InChI Key: IQPNHGXWHUTQLQ-UHFFFAOYSA-N
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Description

The compound “6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound bearing nitrogen atoms in its structural skeleton . It is a type of pyrimidine, which are key components in the chemistry of nucleic acids . Pyrimidines are known for their ability to inhibit vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, thymidine phosphorylase, and reverse transcriptase .


Synthesis Analysis

The synthesis of this compound involves the molecular hybridization of a thiouracil nucleus and a 1,3-benzodioxole fragment . The reaction was carried out with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature .


Molecular Structure Analysis

The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound have been investigated using density functional theory (DFT-B3LYP function at 6-311++G (d, p) basis set) . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of C-H…O hydrogen bonding, which is evidenced by the blue-shifting of the C-H wavenumber along with a decrease in the C-H bond length . This provides evidence for a charge transfer interaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by various intramolecular interactions, as exposed by natural bond orbital analysis . The distribution of natural atomic charges reflects the presence of intramolecular hydrogen bonding .

Scientific Research Applications

Chemical Structure and Interactions

The compound is involved in studies related to its chemical structure and interactions with other molecules. For example, research by Avasthi et al. (2002) explored isomeric pyrazolo[3,4-d]pyrimidine-based molecules and their dimerization behaviors due to interchanged substitutions, highlighting the intricacies of molecular interactions and the impact of structural changes on dimerization processes. This study provides insights into the fundamental understanding of chemical behaviors and molecular configurations (Avasthi et al., 2002).

Synthesis Methods

Research on the synthesis of related compounds sheds light on the methodologies that could potentially be applied to the synthesis of "6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione". Furrer et al. (1994) discussed the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, revealing methods that may be relevant for synthesizing structurally similar compounds (Furrer et al., 1994).

Mechanism of Action

The compound has displayed antimicrobial activity against Bacillus subtilis, Bacillus cereus, and Aspergillus niger . Molecular docking studies revealed the possible binding of the molecule to different antimicrobial target proteins .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-18-14-11(15(21)19(2)16(18)22)7-20(8-17-14)6-10-3-4-12-13(5-10)24-9-23-12/h3-5,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPNHGXWHUTQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CN2)CC3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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